

Preclinical Studies of ARV-825 in Solid Tumors: A Technical Guide

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Compound of Interest

Compound Name: ARV-825

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Executive Summary

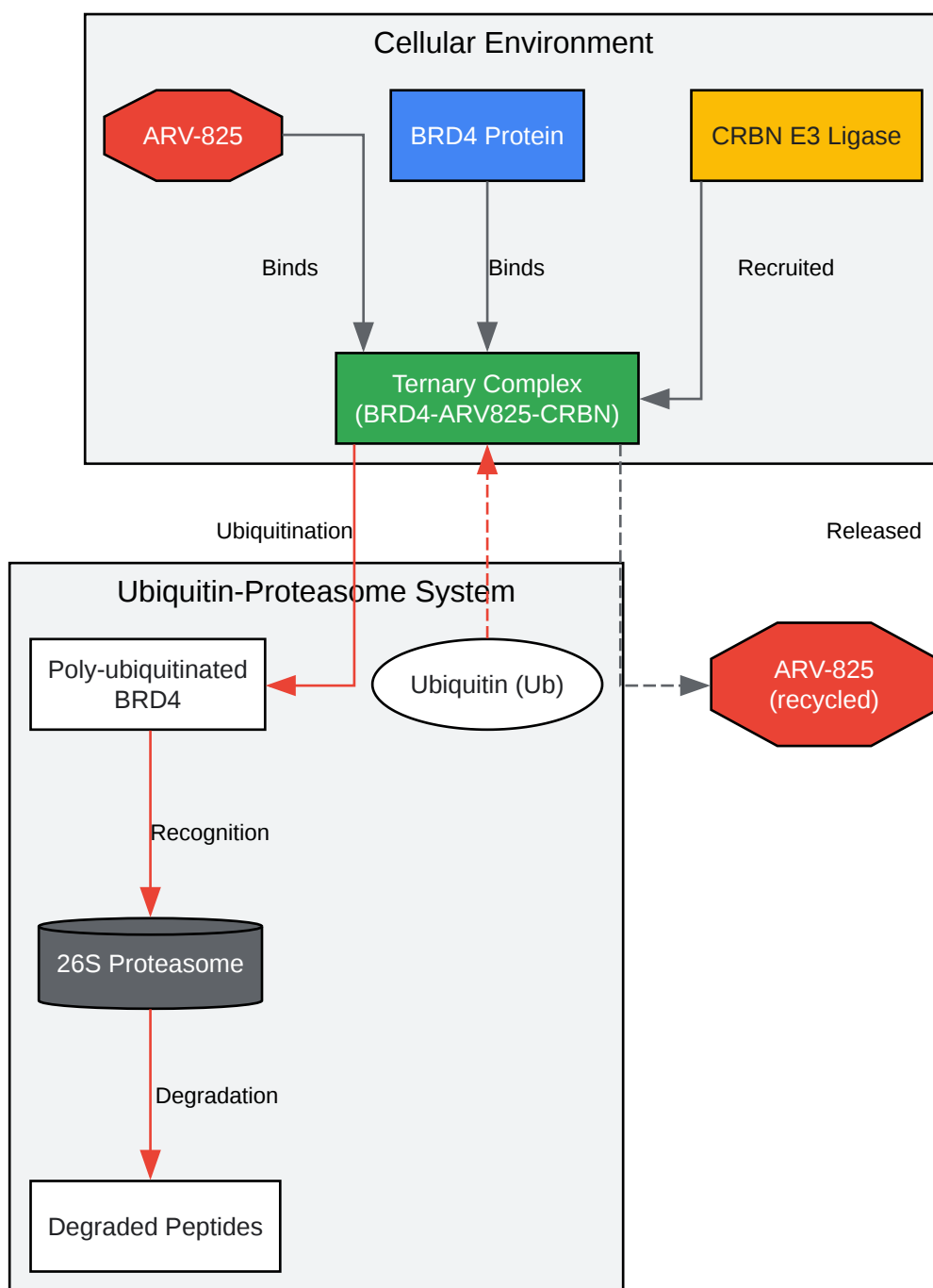
ARV-825 is a pioneering small molecule that leverages Proteolysis Targeting Chimera (PROTAC) technology to achieve potent and sustained degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4.[1][2] This technical guide provides a comprehensive overview of the preclinical data for **ARV-825** in various solid tumor models. By hijacking the cell's intrinsic ubiquitin-proteasome system, **ARV-825** offers a distinct and highly effective mechanism for targeting oncogenic pathways that are often dependent on BET protein function, most notably the MYC signaling axis.[3][4] Preclinical evidence robustly demonstrates its efficacy in suppressing tumor growth, inducing cell cycle arrest, and promoting apoptosis across a range of solid malignancies, including gastric cancer, neuroblastoma, thyroid carcinoma, and others.[5][6][7] This document consolidates key quantitative data, details common experimental protocols, and visualizes the core mechanisms and workflows to serve as a foundational resource for professionals in oncology research and development.

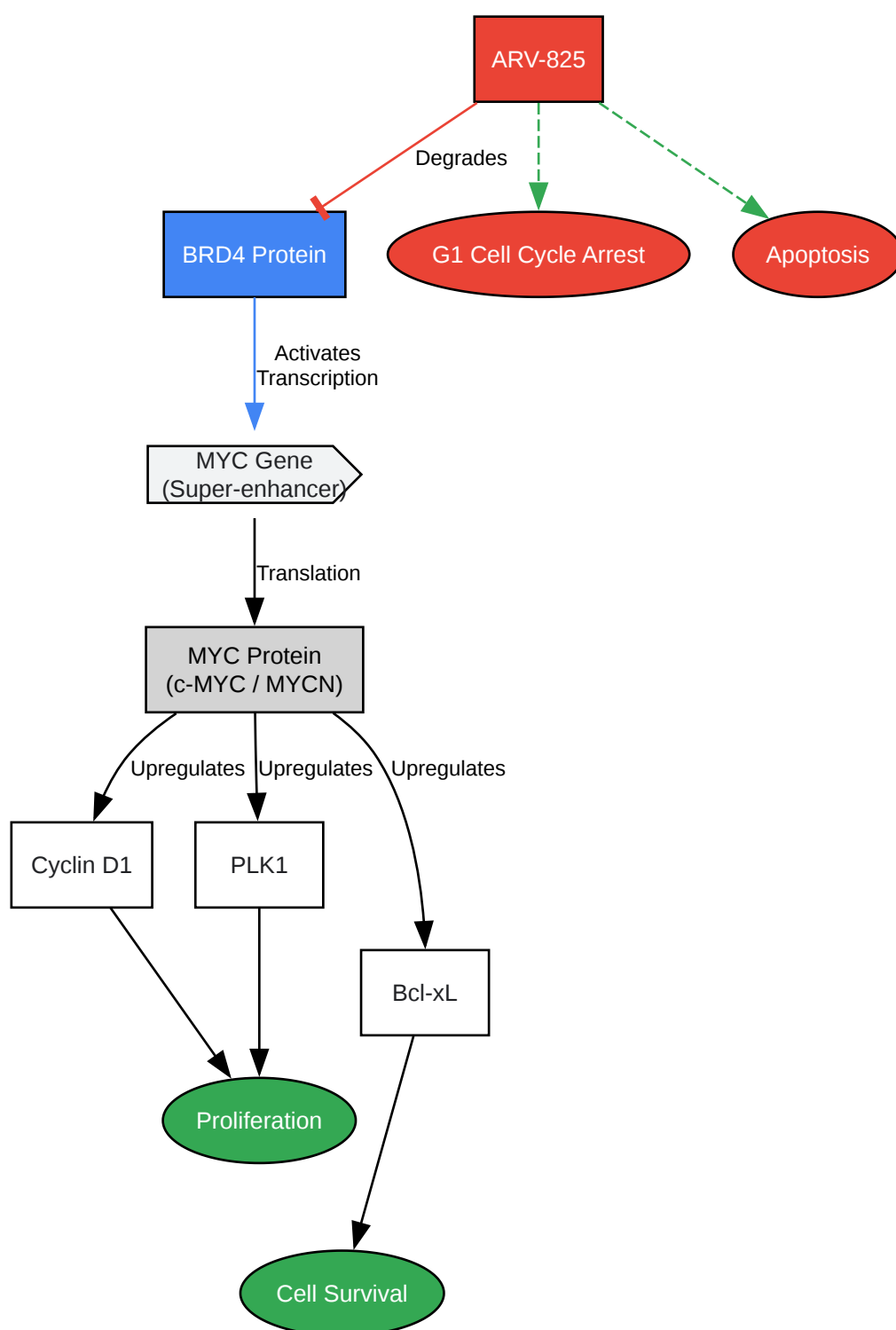
Mechanism of Action: Targeted Protein Degradation

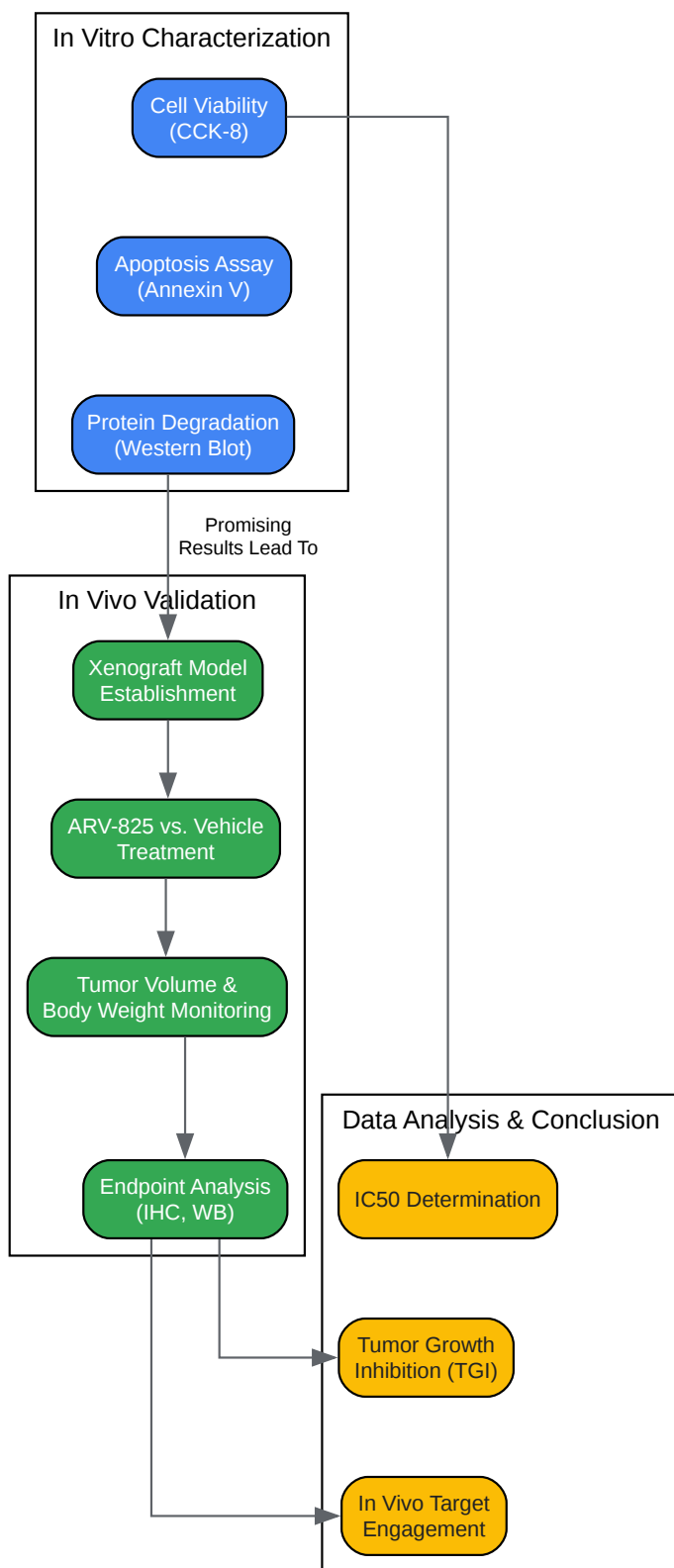
ARV-825 is a hetero-bifunctional molecule composed of a ligand that binds to BET proteins (derived from the BET inhibitor OTX015) and a ligand for the E3 ubiquitin ligase cereblon (CRBN), connected by a flexible linker.[4][5][8] Its mechanism is not based on inhibition, but on inducing targeted protein degradation through the following steps:

- Ternary Complex Formation: **ARV-825** simultaneously binds to a BET protein (like BRD4) and the CRBN E3 ligase, bringing them into close proximity to form a BRD4-**ARV-825**-CRBN ternary complex.[3]
- Ubiquitination: The CRBN E3 ligase, now in proximity to BRD4, tags the BRD4 protein with ubiquitin molecules.
- Proteasomal Degradation: The poly-ubiquitinated BRD4 protein is recognized and subsequently degraded by the 26S proteasome, the cell's machinery for eliminating unwanted proteins.[6][8]

This catalytic process allows a single molecule of **ARV-825** to induce the degradation of multiple target protein molecules, leading to a rapid, efficient, and prolonged depletion of BRD4.[2] This event-driven mechanism provides a more profound and durable suppression of downstream signaling compared to traditional occupancy-driven small molecule inhibitors.[2][9]







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References

- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
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